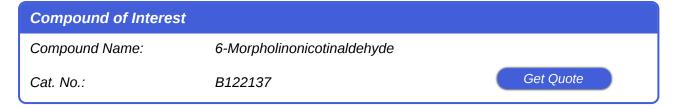


Technical Guide: Solubility Profile of 6-Morpholinonicotinaldehyde in Organic Solvents

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **6-Morpholinonicotinaldehyde**. Due to the limited availability of public quantitative solubility data for this compound, this document focuses on providing a detailed experimental protocol for researchers to determine its solubility in various organic solvents. Understanding the solubility of **6-Morpholinonicotinaldehyde** is crucial for its application in drug discovery, chemical synthesis, and formulation development.

Introduction to 6-Morpholinonicotinaldehyde

6-Morpholinonicotinaldehyde is a synthetic organic compound featuring a morpholine ring attached to a pyridine ring, which also bears an aldehyde functional group. Its chemical structure (C10H12N2O2) incorporates several key features that influence its solubility: a polar tertiary amine within the morpholine moiety, a polar aldehyde group, and an aromatic pyridine ring.[1][2][3] The presence of both polar groups and a less polar aromatic system suggests a nuanced solubility profile across different organic solvents. The general principle of "like dissolves like" provides a foundational basis for predicting its solubility behavior.[4]

Predicted Solubility Behavior

The molecular structure of **6-Morpholinonicotinaldehyde** allows for the following predictions:



- Polar Protic Solvents (e.g., Ethanol, Methanol): The nitrogen and oxygen atoms in the morpholine ring and the aldehyde oxygen can act as hydrogen bond acceptors. This suggests potential solubility in polar protic solvents.
- Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): The compound's overall
 polarity should favor solubility in polar aprotic solvents.
- Nonpolar Solvents (e.g., Hexane, Toluene): The presence of the polar functional groups will likely limit its solubility in nonpolar solvents. However, the aromatic ring may contribute to some minimal solubility.

These predictions serve as a starting point for the experimental determination of its solubility profile.

Experimental Protocol for Solubility Determination

The following is a standardized protocol for determining the solubility of **6-Morpholinonicotinaldehyde**. This method is based on the equilibrium saturation technique.

- 3.1. Materials and Reagents
- 6-Morpholinonicotinaldehyde (solid)
- A selection of organic solvents (e.g., Ethanol, Methanol, Isopropanol, Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Ethyl Acetate, Dichloromethane, Toluene, Hexane)
- Analytical balance
- Vials with screw caps
- · Thermostatic shaker or orbital shaker
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE)
- Volumetric flasks and pipettes



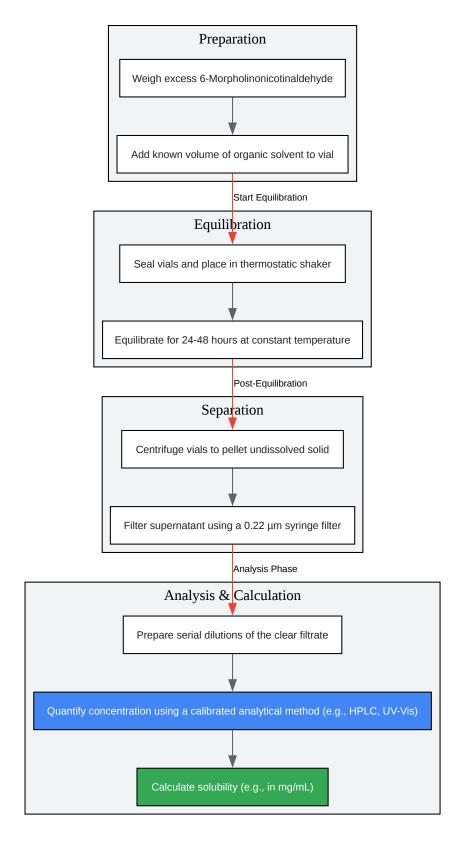




• High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

3.2. Experimental Workflow Diagram





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Caption: Experimental workflow for determining the solubility of **6-Morpholinonicotinaldehyde**.

3.3. Step-by-Step Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of 6-Morpholinonicotinaldehyde to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
 - Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.
 - Securely cap the vials to prevent solvent evaporation.

Equilibration:

- Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
- Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.
- Separation of Undissolved Solid:
 - After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
 - Centrifuge the vials to ensure complete sedimentation of the undissolved compound.
 - Carefully withdraw a sample of the supernatant using a syringe and immediately pass it through a syringe filter to remove any remaining solid particles.

Quantification:

- Accurately dilute the clear filtrate with the same solvent used for dissolution to bring the concentration within the linear range of the analytical method.
- Determine the concentration of 6-Morpholinonicotinaldehyde in the diluted sample using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A



- calibration curve prepared with known concentrations of the compound is required for accurate quantification.
- Calculate the original concentration in the undiluted filtrate, accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.

Data Presentation

The experimentally determined solubility data for **6-Morpholinonicotinaldehyde** should be organized in a clear and concise table to facilitate comparison.

Solvent Class	Solvent	Temperatur e (°C)	Solubility (mg/mL)	Solubility (mol/L)	Notes
Polar Protic	Methanol	25			
Ethanol	25		_		
Isopropanol	25				
Polar Aprotic	Acetonitrile	25			
Acetone	25		_		
Dimethyl Sulfoxide	25				
Dichlorometh ane	25	_			
Nonpolar	Toluene	25			
n-Hexane	25		-		

Conclusion

While specific solubility data for **6-Morpholinonicotinaldehyde** is not widely published, this guide provides the necessary framework for its experimental determination. The outlined protocol offers a robust and reliable method for researchers to generate a comprehensive solubility profile of this compound. Such data is invaluable for advancing research and



development efforts, particularly in the fields of medicinal chemistry and material science, where precise control over solution-phase behavior is paramount.

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